molecular formula C4H10N2O3 B587112 2-Methyl-2-(nitroamino)-1-propanol-d6 CAS No. 1794940-30-9

2-Methyl-2-(nitroamino)-1-propanol-d6

Cat. No.: B587112
CAS No.: 1794940-30-9
M. Wt: 140.172
InChI Key: WTIFXEKZEYZXMJ-WFGJKAKNSA-N
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Description

2-Methyl-2-(nitroamino)-1-propanol-d6 is a deuterated derivative of 2-Methyl-2-(nitroamino)-1-propanol. This compound is characterized by the presence of a nitroamino group attached to a methylated propanol backbone. The deuterium atoms replace the hydrogen atoms, making it useful in various scientific studies, particularly in spectroscopy and tracer studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(nitroamino)-1-propanol-d6 typically involves the nitration of 2-Methyl-2-amino-1-propanol-d6. The reaction is carried out under controlled conditions using nitric acid as the nitrating agent. The reaction is usually performed at low temperatures to prevent decomposition and to ensure high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitric acid and controlled reaction environments to ensure safety and efficiency. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(nitroamino)-1-propanol-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-2-(nitroamino)-1-propanol-d6 is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(nitroamino)-1-propanol-d6 involves its interaction with various molecular targets. The nitroamino group can undergo redox reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The deuterium atoms enhance the stability of the compound, making it useful in long-term studies .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-(nitroamino)-1-propanol: The non-deuterated version of the compound.

    2-Amino-2-methyl-1-propanol: A related compound with an amino group instead of a nitroamino group.

    2-Methyl-2-(nitroamino)-1-butanol: A similar compound with a butanol backbone.

Uniqueness

2-Methyl-2-(nitroamino)-1-propanol-d6 is unique due to the presence of deuterium atoms, which provide enhanced stability and make it suitable for use in spectroscopic studies and tracer experiments. Its chemical properties and reactivity are similar to its non-deuterated counterpart, but the deuterium atoms offer additional benefits in research applications .

Properties

CAS No.

1794940-30-9

Molecular Formula

C4H10N2O3

Molecular Weight

140.172

IUPAC Name

N-[1,1,1,3,3,3-hexadeuterio-2-(hydroxymethyl)propan-2-yl]nitramide

InChI

InChI=1S/C4H10N2O3/c1-4(2,3-7)5-6(8)9/h5,7H,3H2,1-2H3/i1D3,2D3

InChI Key

WTIFXEKZEYZXMJ-WFGJKAKNSA-N

SMILES

CC(C)(CO)N[N+](=O)[O-]

Origin of Product

United States

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